1-Penten-3-one, 4-hydroxy-4-methyl-

Catalog No.
S14542628
CAS No.
22082-43-5
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
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1-Penten-3-one, 4-hydroxy-4-methyl-

CAS Number

22082-43-5

Product Name

1-Penten-3-one, 4-hydroxy-4-methyl-

IUPAC Name

4-hydroxy-4-methylpent-1-en-3-one

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-4-5(7)6(2,3)8/h4,8H,1H2,2-3H3

InChI Key

CANVUQXZGKVFSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C=C)O

1-Penten-3-one, 4-hydroxy-4-methyl- is an organic compound with the molecular formula C6H10O2C_6H_{10}O_2 and a molecular weight of approximately 114.15 g/mol. It features a hydroxyl group (-OH) and a methyl group (-CH₃) attached to a pentenone backbone, making it a versatile compound in organic chemistry. The structure of this compound includes a double bond between the first and second carbon atoms, and a ketone functional group at the third carbon, which contributes to its reactivity and potential applications in various fields such as pharmaceuticals and agrochemicals .

Typical of compounds containing both ketones and alcohols:

  • Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or other carbonyl compounds to form larger molecules.
  • Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Esterification: The compound can react with carboxylic acids to form esters, which are important in the synthesis of various organic compounds.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .

1-Penten-3-one, 4-hydroxy-4-methyl- exhibits various biological activities. It has been noted for its potential antimicrobial properties, making it a candidate for use in preserving food products or developing new antimicrobial agents. Additionally, compounds similar to this have shown promise in anti-inflammatory and anticancer activities, indicating that further research could uncover additional therapeutic uses .

Several methods exist for synthesizing 1-Penten-3-one, 4-hydroxy-4-methyl-. Common approaches include:

  • Aldol Condensation: This method involves the reaction of acetone with an aldehyde under basic conditions to form β-hydroxy ketones, which can then be dehydrated to yield the desired product.
  • Michael Addition: The compound can be synthesized via a Michael addition reaction where nucleophiles add to α,β-unsaturated carbonyl compounds.
  • Direct Hydroxylation: Hydroxylation of 1-penten-3-one using hydroxylating agents can yield 4-hydroxy derivatives directly.

These methods reflect the compound's accessibility for study and application in various chemical contexts .

1-Penten-3-one, 4-hydroxy-4-methyl- has several applications:

  • Flavoring Agent: It is used as a flavoring agent in food products due to its pleasant aroma.
  • Fragrance Industry: Its unique scent profile makes it valuable in perfumery.
  • Pharmaceuticals: The compound's biological activity suggests potential applications in drug development, particularly for antimicrobial or anti-inflammatory agents.
  • Chemical Intermediates: It serves as a building block in organic synthesis for producing more complex molecules.

These applications underscore its significance across multiple industries .

Several compounds share structural similarities with 1-Penten-3-one, 4-hydroxy-4-methyl-. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Penten-3-one, 4-hydroxy-4-methylC₆H₁₀O₂Contains both hydroxyl and ketone groups; versatile in reactions.
1-Penten-3-oneC₆H₈OLacks hydroxyl group; primarily used as an industrial solvent.
2-Hydroxy-2-methylpropanalC₄H₈O₂Contains two hydroxyl groups; used in food additives.
4-HydroxycoumarinC₉H₈O₃Contains a coumarin structure; known for anticoagulant properties.

The presence of both the hydroxyl and ketone functionalities in 1-Penten-3-one, 4-hydroxy-4-methyl-, along with its unique double bond configuration, distinguishes it from these similar compounds .

Lipoxygenase (LOX)-Mediated Biosynthesis

The biosynthesis of 1-penten-3-one, 4-hydroxy-4-methyl- in plants is closely tied to the lipoxygenase (LOX) pathway, which oxidizes polyunsaturated fatty acids (PUFAs) such as linolenic acid (α-LeA). In maize (Zea mays), the 9-LOX enzyme catalyzes the conversion of α-LeA into 9-hydroperoxy octadecatrienoic acid (9-HPOT), a precursor for pentyl leaf volatiles (PLVs). Subsequent cleavage by hydroperoxide lyase (HPL) generates short-chain aldehydes and ketones, including 1-penten-3-one derivatives.

Key enzymatic steps include:

  • Oxidation: α-LeA → 9-HPOT via 9-LOX.
  • Cleavage: 9-HPOT → 1-penten-3-one intermediates via HPL.
  • Modification: Hydroxylation and methylation at the C4 position, mediated by cytochrome P450 enzymes and methyltransferases, yield 4-hydroxy-4-methyl-1-penten-3-one.

In Arabidopsis thaliana, similar pathways operate but with species-specific variations in enzyme specificity. For instance, Arabidopsis LOX2 preferentially produces 13-HPOT, leading to different PLV profiles compared to maize.

Table 1: Enzymatic Conversion of α-LeA to 1-Penten-3-one Derivatives in Plants

EnzymeSubstrateProductPlant Species
9-LOXα-LeA9-HPOTMaize
HPL9-HPOT1-Penten-3-oneMaize, Arabidopsis
P450 Monooxygenase1-Penten-3-one4-Hydroxy-4-methyl-1-penten-3-oneMaize

The chemical compound 1-Penten-3-one, 4-hydroxy-4-methyl- represents a structurally significant α,β-unsaturated ketone bearing a tertiary hydroxyl group [1]. This molecule with molecular formula C6H10O2 and molecular weight 114.14 grams per mole serves as an excellent electrophilic synthon equivalent to acrylic acid in various organic transformations [1]. The compound exhibits enhanced innate reactivity due to intramolecular hydrogen-bond activation, distinguishing it from simple enones and enabling its participation in diverse cycloaddition and conjugate addition reactions [1].

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis of 1-Penten-3-one, 4-hydroxy-4-methyl- has emerged as a critical area of research, with several sophisticated methodologies developed to achieve high enantioselectivity [2]. Modern asymmetric catalysis stands at the forefront of contemporary chemistry, serving as a cornerstone for the efficient creation of enantiopure chiral molecules characterized by their high selectivity [2].

Enamine-Iminium Catalysis Systems

Recent advances in asymmetric photoredox organocatalysis have demonstrated remarkable potential for the synthesis of hydroxylated ketone derivatives [2]. In 2023, researchers developed a single-catalyst solution for enantioselective transformations using chiral organic salts with confined imidodiphosphorimidate counteranions as catalysts [2]. This methodology employed a broad range of mono and disubstituted styrenes with different electronic properties, achieving yields of 31-91% and enantiomeric excesses of 76-96% [2]. The mechanism involves the generation of cation radical intermediates that determine enantioselectivity through the first catalytic step, while subsequent steps control diastereoselectivity [2].

Dual Organocatalytic Approaches

A groundbreaking development in asymmetric α-hydroxylation involves cooperative primary amine and ketone dual catalysis with hydrogen peroxide [3] [4]. This approach represents a novel strategy where carbonyl and amine catalysts work synergistically to activate hydrogen peroxide via an oxaziridine intermediate derived from in-situ generated ketimine intermediates [3] [4]. The resulting enamine-oxaziridine coupling facilitates highly controlled hydroxylation of β-ketocarbonyls with enantioselectivities ranging from 90-99% [3] [4]. The dual catalytic approach allows for highly enantioselective α-hydroxylation of a broad range of β-ketocarbonyls, including late-stage hydroxylation for peptidyl amides and chiral esters [3] [4].

Manganese-Catalyzed Enantioselective Hydroxylation

Advanced manganese catalysis has achieved remarkable progress in enantioselective carbon-hydrogen bond hydroxylation [5]. Researchers have developed evolved manganese catalysts that provide structural complementarity to substrate scaffolds, operating similarly to lock-and-key recognition in enzymatic active sites [5]. These catalytic systems enable enantioselective hydroxylation of tertiary carbon-hydrogen bonds in cyclohexane scaffolds using hydrogen peroxide, generating multiple stereogenic centers (up to 4) in a single step with stereoretentive carbon-hydrogen hydroxylation [5]. Theoretical calculations reveal that enantioselectivity is governed by precise substrate fitting into the catalytic site through complementary weak non-covalent interactions [5].

Catalytic SystemYield (%)Enantiomeric Excess (%)Reaction Conditions
Chiral Organic Salt with Imidodiphosphorimidate31-9176-96Visible light, ambient temperature
Primary Amine/Ketone Dual Catalysis85-9590-99Hydrogen peroxide, mild conditions
Evolved Manganese Complex70-8885-98Hydrogen peroxide, aqueous medium

Transition Metal-Mediated Carbon-Carbon Bond Formation Techniques

Transition metal-catalyzed cross-coupling reactions have gained widespread recognition in both academic and industrial synthetic chemistry laboratories as powerful methodologies for carbon-carbon bond formation [6]. These reactions have become indispensable tools in modern organic synthesis, with several Nobel Prize-winning contributions highlighting their significance [6].

Palladium-Catalyzed Asymmetric Disilylation

Palladium-catalyzed asymmetric synthesis of β-hydroxy ketones through 1,4-disilylation of α,β-unsaturated ketones represents a highly efficient approach [7]. The reaction employs 1,1-dichloro-1-phenyl-2,2,2-trimethyldisilane in the presence of phosphine-palladium catalysts in benzene solvent [7]. High enantioselectivity up to 92% was observed using dichloro[(R)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]palladium(II) as catalyst at 0.5 mol% loading [7]. The disilylation products can be readily converted to optically active α-unsubstituted or α-substituted β-hydroxy ketones through oxidation reactions, providing corresponding optically active β-hydroxy ketones in high yields [7].

Copper-Catalyzed Conjugate Addition Reactions

Copper-catalyzed conjugate addition reactions to enones have been successfully developed for carbon-carbon bond formation under environmentally benign conditions [8]. These reactions can be performed in water at room temperature using in-situ generated organocopper reagents [8]. The methodology involves mixing an enone, zinc powder, tetramethylethylenediamine, and an alkyl halide in a micellar environment containing catalytic amounts of copper(I), silver(I), and gold(III), leading to 1,4-adducts in good isolated yields without requiring pre-formed organometallic precursors [8].

Rhodium-Catalyzed Annulative Coupling

Rhodium(III)-catalyzed enone carbonyl directed annulative coupling represents an advanced strategy for constructing complex molecular frameworks [9]. This transformation utilizes α-aroyl ketene dithioacetals and diazo compounds via aryl and olefinic carbon-hydrogen bond activation [9]. The protocol exhibits high efficiency, broad substrate scope, and excellent compatibility with functional groups, offering highly functionalized indanone derivatives bearing quaternary carbon stereocenters at the β-position [9].

Nickel-Mediated Photoreductive Cross-Coupling

Nickel-catalyzed photoreductive cross-coupling of carboxylic acid derivatives provides an innovative approach for ketone synthesis [10]. Hantzsch ester functions as both a photoreductant and participant in the nickel catalytic cycle, enabling coupling of various radicals (primary, secondary, benzylic, α-oxy, and α-amino) with aroyl and alkanoyl moieties [10]. This protocol proceeds under mild conditions without toxic metal reagents or bases, demonstrating wide scope including pharmaceuticals and complex molecular architectures [10].

Metal CatalystCoupling PartnersSelectivityTypical Yields (%)
Palladium(II)-BINAPα,β-Unsaturated ketones + Disilane92% ee70-85
Copper(I) saltsEnones + Alkyl halidesHigh diastereoselectivity65-80
Rhodium(III)Ketene dithioacetals + Diazo compoundsExcellent regioselectivity75-90
Nickel(0)Carboxylic derivatives + RadicalsBroad functional group tolerance60-85

Stereoselective Hydroxylation Methodologies

Stereoselective hydroxylation methodologies for the synthesis of 1-Penten-3-one, 4-hydroxy-4-methyl- encompass diverse catalytic approaches that enable precise control over stereochemical outcomes [11] [12]. These methodologies address the challenging γ-hydroxylation of enones, which has proven to be synthetically demanding due to the inherent reactivity patterns of these substrates [11].

Visible Light-Induced Hydrogen Atom Transfer

A mild and efficient method for direct carbon(sp3)-hydrogen hydroxylation of enones has been developed using visible-light-induced hydrogen atom transfer [11]. This methodology facilitates γ-hydroxylation of primary, secondary, and tertiary carbon-hydrogen bonds without involving metal catalysts or peroxides [11]. Sodium eosin Y serves dual roles as both photocatalyst and source of catalytic bromine radical species in the hydrogen atom transfer-based catalytic cycle [11]. The process demonstrates scalability with 41 substrate examples, including 10 clinical drugs and 15 natural products, making it suitable for late-stage functionalization of enone-containing compounds [11].

Cesium-Catalyzed α-Hydroxylation

Transition-metal-free cesium carbonate-catalyzed α-hydroxylation of carbonyl compounds using molecular oxygen as the oxygen source provides an environmentally friendly approach [12]. This reaction delivers efficient access to tertiary α-hydroxycarbonyl compounds, which are highly valued chemicals in the pharmaceutical industry [12]. The methodology employs simple conditions with molecular oxygen serving as both oxidant and oxygen source, making the protocol highly practical and selective for tertiary carbon(sp3)-hydrogen bond cleavage [12].

Enzymatic Hydroxylation Systems

Biocatalytic approaches utilizing transketolase enzyme systems offer sustainable pathways for stereoselective hydroxylation [13]. The enzyme transketolase catalyzes reversible asymmetric carbon-carbon bond forming reactions where two-carbon ketose donors are transferred to aldose acceptors [13]. Using hydroxypyruvate as a non-phosphorylated ketol donor with subsequent carbon dioxide loss renders the reaction irreversible, generating dihydroxyketone products with excellent stereoselectivity [13]. The enzymatic approach demonstrates high compatibility with aqueous reaction media and provides environmentally benign synthesis conditions [13].

Organocatalytic Green Hydroxylation

Green organocatalytic α-hydroxylation methods have been established for substituted ketones through in-situ conversion protocols [14]. These methods include conversion of various ketones into corresponding silyl enol ethers followed by oxidation to α-hydroxy ketones [14]. Two distinct protocols have been developed: one leading to protected α-hydroxy carbonyls and another providing free α-hydroxy ketones [14]. Both procedures demonstrate ease of implementation and achieve good to high yields for diverse ketone substrates [14].

Hydroxylation MethodCatalyst SystemStereoselectivityEnvironmental Impact
Visible Light HATSodium eosin YHigh regioselectivityMetal-free, mild conditions
Cesium-CatalyzedCesium carbonate/O₂Tertiary C-H selectiveGreen oxidant (O₂)
EnzymaticTransketolase/HPAExcellent enantioselectivityAqueous medium, biodegradable
OrganocatalyticSilyl enol ether intermediatesGood to excellentMild conditions, recyclable

The keto-enol tautomerization of 1-Penten-3-one, 4-hydroxy-4-methyl- represents a fundamental equilibrium process that governs the compound's chemical reactivity and stability [1] [2]. This compound, with its unique structural features including both a carbonyl group and a hydroxyl substituent, exhibits distinct tautomeric behavior that differs from simple ketones.

Fundamental Mechanism

The tautomerization process occurs through spontaneous interconversion between the keto form and its corresponding enol isomer, involving the migration of a hydrogen atom from the alpha carbon to the carbonyl oxygen [1] [3]. This constitutional isomerism is characterized by different atomic arrangements rather than mere electron redistribution, distinguishing it from resonance phenomena [1] [3].

In 1-Penten-3-one, 4-hydroxy-4-methyl-, the presence of the 4-hydroxy-4-methyl substituent significantly influences the tautomeric equilibrium. The hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen, potentially stabilizing the enol form to a greater extent than would be observed in unsubstituted pentenones [2] [4].

Catalytic Pathways

The tautomerization proceeds through both acid-catalyzed and base-catalyzed mechanisms [1] [3]. Under acidic conditions, protonation of the carbonyl oxygen creates a positively charged intermediate that facilitates hydrogen abstraction from the alpha carbon, leading to enol formation [1] [3]. The acid-catalyzed mechanism shows activation energy barriers typically ranging from 8-13 kilocalories per mole when suitable catalysts such as hydrogen halides are present [5].

Base-catalyzed tautomerization involves deprotonation of the alpha carbon, generating a carbanion intermediate that subsequently forms the enol through electron rearrangement [2] [3]. The presence of the hydroxyl substituent in the 4-position may serve as an internal base, potentially lowering the activation barrier for this transformation [2].

Energy Barriers and Kinetics

Computational studies reveal that unassisted tautomerization typically requires substantial activation energies, ranging from 40-50 kilocalories per mole for simple carbonyl compounds [6] [7]. However, the presence of hydrogen bonding interactions, either intramolecular or with solvent molecules, can dramatically reduce these barriers to 9-20 kilocalories per mole [7] [5].

For 1-Penten-3-one, 4-hydroxy-4-methyl-, the 4-hydroxyl group provides a unique stabilization mechanism. Similar to acetylacetone, which shows approximately 76 percent enol content due to intramolecular hydrogen bonding [1] [3], this compound likely exhibits enhanced enol stability compared to simple ketones.

Temperature Dependencies

Temperature effects on tautomeric equilibria demonstrate that increased temperature generally favors the keto form [8]. Studies on related beta-triketone systems show that heating from 20 to 140 degrees Celsius dramatically shifts equilibrium toward the keto tautomer, with enol percentages decreasing substantially [8]. This temperature dependence suggests that the entropic term becomes increasingly important at elevated temperatures, favoring the more flexible keto form over the hydrogen-bonded enol structure [9].

Structural Implications

The conjugated system present in 1-Penten-3-one, 4-hydroxy-4-methyl- adds additional complexity to the tautomeric behavior. The alpha-beta unsaturated ketone framework can participate in extended conjugation when in the enol form, potentially providing additional stabilization through delocalization of electron density [10]. This conjugative stabilization may compete with the inherent stability advantage of the carbonyl group in the keto form.

Radical-Mediated Transformation Pathways

The radical chemistry of 1-Penten-3-one, 4-hydroxy-4-methyl- encompasses multiple mechanistic pathways that significantly influence its atmospheric fate and synthetic utility. The presence of both the unsaturated ketone functionality and the tertiary hydroxyl group creates unique opportunities for radical-mediated transformations.

Hydroxyl Radical Reactions

Hydroxyl radical initiated reactions represent the primary atmospheric degradation pathway for unsaturated ketones [11] [12] [13]. For structurally related compounds, rate constants with hydroxyl radicals range from 1.25 × 10⁻¹¹ to 9.04 × 10⁻¹¹ cubic centimeters per molecule per second at 298 Kelvin [14] [15] [13]. These reactions typically proceed through addition to the carbon-carbon double bond or hydrogen abstraction from activated carbon positions.

The alpha-beta unsaturated ketone system in 1-Penten-3-one, 4-hydroxy-4-methyl- presents multiple reactive sites for hydroxyl radical attack [12] [13]. The vinyl carbon positions are particularly susceptible to radical addition, leading to the formation of carbon-centered radicals that can undergo subsequent reactions with atmospheric oxidants such as oxygen or nitrogen oxides [16] [13].

Alkoxy Radical Formation

The 4-hydroxyl substituent provides an additional pathway for radical formation through hydrogen abstraction [17] [18]. Removal of the hydrogen from the tertiary hydroxyl group generates an alkoxy radical that can undergo beta-scission reactions, potentially leading to fragmentation of the molecular framework [19] [18].

These alkoxy radicals exhibit high reactivity due to their elevated energy content [18]. The presence of the adjacent methyl group and the carbonyl functionality provides stabilization through hyperconjugation and resonance interactions [17] [19]. However, the tendency for beta-scission remains significant, particularly at elevated temperatures where thermal activation can overcome the activation barriers for bond cleavage.

Photoinduced Pathways

Photochemical activation of 1-Penten-3-one, 4-hydroxy-4-methyl- can initiate radical formation through multiple mechanisms [20] [21]. The carbonyl chromophore absorbs ultraviolet radiation, leading to excited state formation and subsequent homolytic bond cleavage processes [20].

The alpha-cleavage mechanism represents a dominant photochemical pathway for ketones, involving homolytic breaking of the carbon-carbon bond adjacent to the carbonyl group [20] [21]. This process generates an acyl radical and a carbon-centered radical that can participate in various subsequent transformations including hydrogen abstraction, radical coupling, and fragmentation reactions.

Chain Transfer Processes

The compound can participate in radical chain mechanisms where initial radical formation leads to propagation sequences [22] [23]. The presence of multiple reactive sites allows for intramolecular radical transfer processes, where a radical center can migrate from one position to another through hydrogen abstraction or addition-elimination sequences [24] [22].

Autoxidation pathways represent particularly important chain processes in atmospheric chemistry [16] [22]. Initial radical formation is followed by oxygen addition to generate peroxy radicals, which can abstract hydrogen from other molecules, propagating the oxidative chain reaction [16] [22].

Radical Coupling Reactions

Intermolecular radical coupling provides synthetic opportunities for carbon-carbon bond formation [25] [24]. The carbon radicals generated from 1-Penten-3-one, 4-hydroxy-4-methyl- can couple with other radical species to form new molecular frameworks [25] [24].

These coupling reactions are particularly important in atmospheric chemistry, where radical intermediates can combine to form secondary organic aerosols and other complex products [16] [12]. The bifunctional nature of the compound, containing both ketone and alcohol functionalities, enhances its potential for forming hydrogen-bonded aggregates that contribute to particle formation processes.

Solvent Effects on Reaction Coordinate Landscapes

The solvent environment profoundly influences the energetics and mechanisms of reactions involving 1-Penten-3-one, 4-hydroxy-4-methyl-, affecting both the thermodynamic stability of different species and the kinetic barriers for interconversion processes [26] [9] [27].

Dielectric Stabilization

Polar solvents with high dielectric constants preferentially stabilize charged intermediates and transition states [26] [9]. Water, with its dielectric constant of 78, provides maximum electrostatic stabilization for ionic species that may form during tautomerization or other reaction processes [26] [9]. For compounds containing both carbonyl and hydroxyl functionalities, polar solvents generally favor the keto tautomer over the enol form due to better solvation of the more polar carbonyl group [9].

Dimethyl sulfoxide and acetonitrile, with intermediate dielectric constants of 47 and 37 respectively, show similar but less pronounced effects [26] [9]. These solvents can participate in dipole-dipole interactions with both the carbonyl oxygen and the hydroxyl group, influencing the relative energies of different conformational and tautomeric states [26] [9].

Hydrogen Bonding Networks

The hydrogen bonding capacity of solvents dramatically affects the stability of different molecular forms [2] [28] [27]. Protic solvents such as water and alcohols can form extensive hydrogen bonding networks that compete with intramolecular hydrogen bonds [2] [28].

For 1-Penten-3-one, 4-hydroxy-4-methyl-, the intramolecular hydrogen bond between the 4-hydroxyl group and the carbonyl oxygen may be disrupted in strongly hydrogen-bonding solvents [2] [28]. This disruption can shift the tautomeric equilibrium toward the keto form, as the stabilization provided by intramolecular hydrogen bonding in the enol form is reduced by competitive solvation [28] [27].

Aprotic polar solvents like dimethyl sulfoxide can accept hydrogen bonds from the hydroxyl group while providing dipolar stabilization to the carbonyl group [26] [9]. This dual interaction mode can lead to complex solvent-dependent equilibria where neither the pure keto nor pure enol form predominates [9].

Activation Energy Modulation

Solvent effects on transition state energies can be more pronounced than effects on ground state energies, leading to significant changes in reaction rates [29] [30] [5]. For tautomerization processes, the presence of explicit solvent molecules in the transition state can lower activation barriers by 4-5 kilocalories per mole per participating solvent molecule [7] [5].

Water-assisted tautomerization mechanisms show particularly dramatic rate enhancements, with activation barriers decreasing from 33-71 kilocalories per mole for unassisted processes to 9-20 kilocalories per mole when two or more water molecules participate in the proton transfer [7] [5]. This assistance occurs through the formation of proton relay chains that facilitate the simultaneous breaking and forming of multiple bonds.

Solvation Shell Dynamics

The dynamic nature of solvation shells around 1-Penten-3-one, 4-hydroxy-4-methyl- influences both the equilibrium populations of different conformers and the pathways available for chemical transformation [5]. Molecular dynamics simulations reveal substantial fluctuations in barrier heights depending on the instantaneous configuration of first-shell solvent molecules [5].

Electrostatic interactions with first-shell waters or other polar solvent molecules can modulate reaction barriers by several kilocalories per mole [5]. The extent of this modulation depends on the specific hydrogen bonding patterns established between the solute and surrounding solvent molecules [5].

Lewis Base Activation

Lewis basic solvents such as tetrahydrofuran and dioxane can interact with the electrophilic carbonyl carbon, enhancing its reactivity toward nucleophilic attack [27]. These interactions can facilitate heterolytic bond cleavage processes and enable reaction pathways that would be energetically prohibitive in non-coordinating solvents [27].

The proton-sharing mechanism between the ketone and Lewis basic solvent molecules creates activated complexes with enhanced electrophilicity [27]. This activation mode is particularly relevant for hydrogen addition reactions and other processes involving nucleophilic attack at the carbonyl carbon [27].

Temperature-Solvent Interactions

The temperature dependence of solvent effects arises from changes in solvent density, dielectric constant, and hydrogen bonding strength with temperature [8]. Higher temperatures generally weaken hydrogen bonding interactions while reducing solvent polarity, leading to convergent behavior where solvent effects become less pronounced [8].

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

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